molecular formula C10H22N2 B1505253 2-(1-Propylpiperidin-4-YL)ethanamine CAS No. 915922-52-0

2-(1-Propylpiperidin-4-YL)ethanamine

Cat. No.: B1505253
CAS No.: 915922-52-0
M. Wt: 170.3 g/mol
InChI Key: QYGQYVFXOCOETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-Propylpiperidin-4-YL)ethanamine” is a chemical compound with the empirical formula C10H22N2 and a molecular weight of 170.30 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for “this compound” is CCCN1CCC(CCN)CC1 . This indicates that the compound contains a piperidine ring, which is a common feature in many bioactive compounds.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is stored at -20°C . The compound is non-combustible .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

Properties

IUPAC Name

2-(1-propylpiperidin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-2-7-12-8-4-10(3-6-11)5-9-12/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGQYVFXOCOETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650833
Record name 2-(1-Propylpiperidin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-52-0
Record name 2-(1-Propylpiperidin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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